molecular formula C23H22ClF2N3O2S B2551459 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride CAS No. 1177654-58-8

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride

Cat. No. B2551459
M. Wt: 477.95
InChI Key: SPQUGTWDGULHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule that may be related to the family of amides and thiazole derivatives. It is not directly mentioned in the provided papers, but we can infer some information based on the synthesis methods and molecular structures of similar compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves the acylation of amines with an acyl chloride in the presence of a solvent and anhydrous sodium acetate. Paper describes the synthesis of N-arylamides of 3-hydroxy-2-naphthoic acid, which shares a naphthoic acid moiety with the compound of interest. The method involves acylation of amines derived from 5-aminobenzimidazol-2-one and 6-aminobenzoxazol-2-one, which suggests that similar methods could potentially be applied to synthesize the target compound by substituting the appropriate amine and acyl chloride precursors.

Molecular Structure Analysis

The molecular structure of the compound likely includes a thiazole ring, as indicated by the "thiazol-2-yl" portion of the name, and a naphthamide moiety, suggested by the "naphthamide" part of the name. The presence of a 3-methoxy group on the naphthamide indicates a substitution on the aromatic ring. The difluorobenzothiazole and dimethylaminoethyl groups suggest additional complexity and potential sites for chemical reactivity. Paper discusses the synthesis of new thiazole derivatives, which could provide insights into the behavior of the thiazole ring in the target compound.

Chemical Reactions Analysis

The chemical reactions involving similar compounds include the formation of thiazole and pyrimidine derivatives through reactions with hydrazonoyl halides, activated double bonds, and 2-chloro-1,3-dicarbonyl compounds . These reactions demonstrate the reactivity of the thiazole moiety and suggest that the target compound may also undergo similar reactions, depending on the substituents present on the thiazole ring and the surrounding functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature, given the structural complexity and presence of aromatic rings. The difluorobenzothiazole moiety may contribute to the compound's stability and electronic properties, while the dimethylaminoethyl group could influence its solubility and basicity. The 3-methoxy group on the naphthamide is a common substituent that may affect the compound's hydrogen bonding capability and overall polarity.

Scientific Research Applications

Alzheimer's Disease Diagnosis and Treatment Monitoring

The compound, through its derivative [18F]FDDNP, has been applied in the study of Alzheimer's disease (AD) by localizing and quantifying neurofibrillary tangles and beta-amyloid plaques in the brains of living patients using positron emission tomography (PET). This approach facilitates the noninvasive monitoring of these hallmarks of AD, offering a potential method for early diagnosis and monitoring the efficacy of treatments aimed at reducing plaque and tangle burden in the brain (Shoghi-Jadid et al., 2002).

Development of Spasmolytic Agents

Research into derivatives of naphthylamine, including those similar in structure to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride, has led to the synthesis of spasmolytic agents. These compounds have shown effectiveness in animal models, providing insights into potential new treatments for disorders involving spasm and hypermotility of the gastrointestinal tract (Kanao et al., 1982).

Anticancer Research

Naphthylamine derivatives have been explored for their cytotoxic and anticancer properties, particularly targeting topoisomerase I (TOP1), a critical enzyme involved in DNA replication. Studies have demonstrated the potency of certain naphthylamine derivatives in exhibiting strong anticancer activities, suggesting their potential as therapeutic agents against various cancer types (Sharma et al., 2009).

Synthesis of Novel Compounds with Potential Biological Activities

Research has also focused on the synthesis of novel compounds using naphthylamine derivatives, exploring their chemical reactions and potential applications in creating new materials with unique properties. These efforts contribute to the broader field of synthetic chemistry and material science, expanding the arsenal of compounds available for further biological and pharmacological studies (Borisova et al., 1996).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O2S.ClH/c1-27(2)8-9-28(23-26-21-18(25)12-16(24)13-20(21)31-23)22(29)17-10-14-6-4-5-7-15(14)11-19(17)30-3;/h4-7,10-13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQUGTWDGULHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.